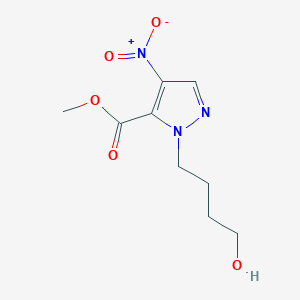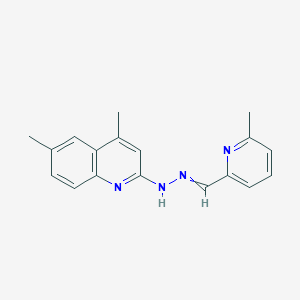
6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone is a chemical compound with the molecular formula C14H14N4 It is a derivative of pyridine and quinoline, which are both nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone typically involves the condensation reaction between 6-Methyl-2-pyridinecarbaldehyde and 4,6-dimethyl-2-quinolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: The major products are typically oxides or ketones.
Reduction: The major products are amines.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the hydrazone group with the nucleophile.
Applications De Recherche Scientifique
6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-2-pyridinecarboxaldehyde: A related compound with similar structural features but lacking the quinolinylhydrazone group.
4,6-Dimethyl-2-quinolinecarbaldehyde: Another related compound with a quinoline core but different functional groups.
Uniqueness
6-Methyl-2-pyridinecarbaldehyde (4,6-dimethyl-2-quinolinyl)hydrazone is unique due to its combined pyridine and quinoline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C18H18N4 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
4,6-dimethyl-N-[(6-methylpyridin-2-yl)methylideneamino]quinolin-2-amine |
InChI |
InChI=1S/C18H18N4/c1-12-7-8-17-16(9-12)13(2)10-18(21-17)22-19-11-15-6-4-5-14(3)20-15/h4-11H,1-3H3,(H,21,22) |
Clé InChI |
KDNFQYYVOLGCGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C)NN=CC3=CC=CC(=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


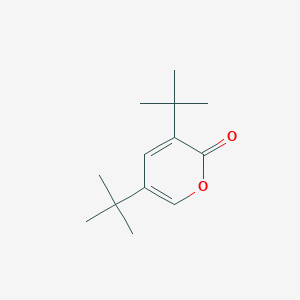
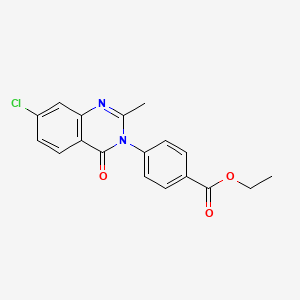
![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
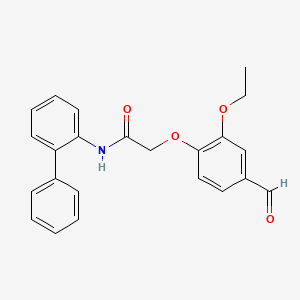
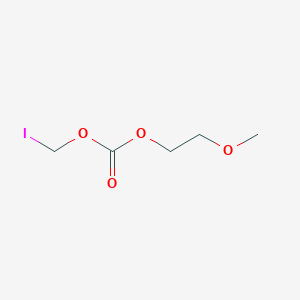
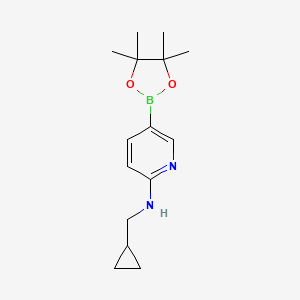

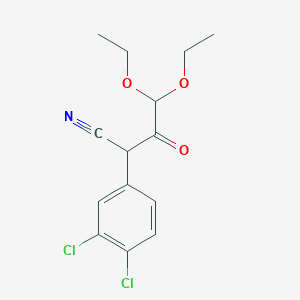
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
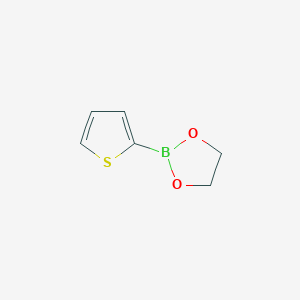
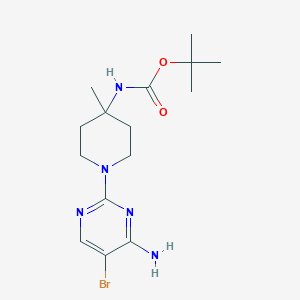
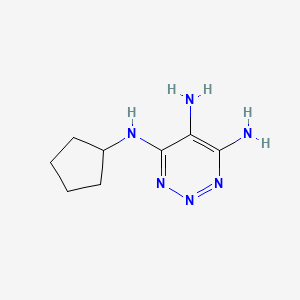
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
